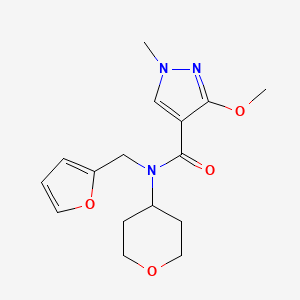

![molecular formula C13H16O6 B2834408 3-[4-(Carboxymethoxy)-3-ethoxyphenyl]propanoic acid CAS No. 924846-09-3](/img/structure/B2834408.png)

3-[4-(Carboxymethoxy)-3-ethoxyphenyl]propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Renewable Building Blocks in Polymer Synthesis

3-[4-(Carboxymethoxy)-3-ethoxyphenyl]propanoic acid has been explored as a renewable building block in enhancing the reactivity of molecules towards benzoxazine (Bz) ring formation, offering a sustainable alternative to traditional phenol-based approaches. This compound facilitates the introduction of phenolic functionalities through solvent-free Fischer esterification, enabling the synthesis of almost 100% bio-based benzoxazine end-capped molecules. Such advancements pave the way for producing materials with suitable thermal and thermo-mechanical properties for diverse applications, signifying a step forward in the development of environmentally friendly polymers (Acerina Trejo-Machin et al., 2017).

Antioxidant Activity and Radical Scavenging

Studies have evaluated the total antioxidant capacity (TAC) and radical scavenging abilities of phenolic acids, including 3-[4-(Carboxymethoxy)-3-ethoxyphenyl]propanoic acid derivatives. These compounds have demonstrated significant potential in protecting against oxidative stress, offering insights into their roles in biological systems and potential therapeutic applications. The effectiveness of these compounds in scavenging peroxyl radicals and their antioxidant/pro-oxidant behavior underlines the importance of structural features in their activity, providing a foundation for further research in antioxidant compounds (C. Siquet et al., 2006).

Chemopreventive Properties in Cancer Research

Certain derivatives of 3-[4-(Carboxymethoxy)-3-ethoxyphenyl]propanoic acid have been identified as promising agents in cancer chemoprevention. Research focusing on the ethyl ester of this compound has highlighted its potential in preventing colon and tongue cancers, among others, through dietary feeding in rat models. These findings underscore the compound's significance in the search for novel chemopreventive drugs, offering a promising avenue for future cancer prevention and treatment strategies (M. Curini et al., 2006).

Enhancing Material Properties through Chemical Modification

The application of 3-[4-(Carboxymethoxy)-3-ethoxyphenyl]propanoic acid in modifying layered double hydroxides (LDHs) has been explored to improve the properties of poly(butylene succinate) (PBS) bionanocomposites. By incorporating this compound as an organic modifier, researchers have achieved significant enhancements in the thermal stability and mechanical reinforcement of PBS, highlighting the potential of such modifications in creating fully biodegradable, green materials suitable for a broad range of applications. This innovative approach demonstrates the compound's versatility in materials science, contributing to the development of multifunctional and environmentally friendly materials (Grazia Totaro et al., 2017).

Eigenschaften

IUPAC Name |

3-[4-(carboxymethoxy)-3-ethoxyphenyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O6/c1-2-18-11-7-9(4-6-12(14)15)3-5-10(11)19-8-13(16)17/h3,5,7H,2,4,6,8H2,1H3,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVVXBDJRQLPSFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CCC(=O)O)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-1-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2834327.png)

![tert-butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate](/img/structure/B2834334.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2834336.png)

![2-(4-fluorophenyl)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2834343.png)